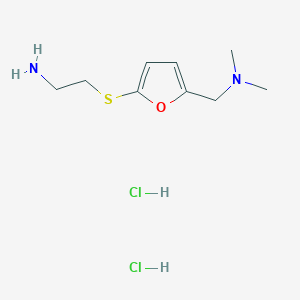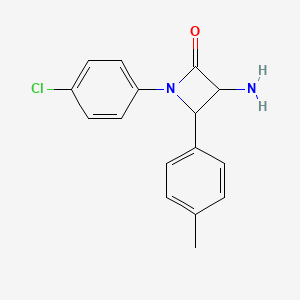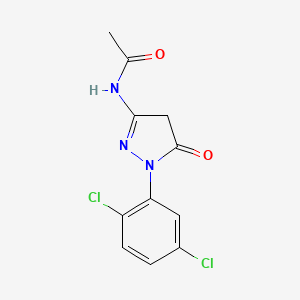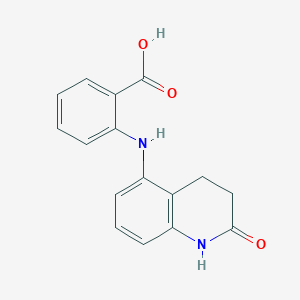
Methyl 5-bromo-8-methylquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-8-methylquinoline-7-carboxylate typically involves classical methods such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner–von Miller reactions . These methods often require specific catalysts and reaction conditions to achieve the desired product. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to reduce environmental impact and improve yield.
化学反応の分析
Types of Reactions
Methyl 5-bromo-8-methylquinoline-7-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学的研究の応用
Methyl 5-bromo-8-methylquinoline-7-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 5-bromo-8-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Methyl 5-bromoquinoline-8-carboxylate: This compound has a similar structure but differs in the position of the bromine and carboxylate groups.
Methyl 8-bromoquinoline-5-carboxylate: Another similar compound with different substitution patterns.
Uniqueness
Methyl 5-bromo-8-methylquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
methyl 5-bromo-8-methylquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-9(12(15)16-2)6-10(13)8-4-3-5-14-11(7)8/h3-6H,1-2H3 |
InChIキー |
GPKXHBMPAHEQPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)


![Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11845077.png)

![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)



